Ledaborbactam etzadroxil is an investigational compound developed by VenatoRx Pharmaceuticals, primarily aimed at treating infections caused by drug-resistant Enterobacterales. This compound is a prodrug of ledaborbactam, which serves as a broad-spectrum beta-lactamase inhibitor. Ledaborbactam etzadroxil is being studied in combination with ceftibuten, a third-generation cephalosporin antibiotic, to enhance its efficacy against bacteria that produce extended-spectrum beta-lactamases and other resistant enzymes. The combination is designed to restore the antibacterial activity of ceftibuten against resistant strains of bacteria, making it a significant candidate in the fight against antibiotic resistance .
Ledaborbactam etzadroxil is classified as a beta-lactamase inhibitor and is part of a broader category of antibiotics that target resistant Gram-negative bacteria. It is specifically designed to combat infections caused by Enterobacterales, particularly those that exhibit resistance to standard treatments, including fluoroquinolones and carbapenems. The compound's development is supported by various studies demonstrating its potential effectiveness against multi-drug-resistant pathogens .
The synthesis of ledaborbactam etzadroxil involves the creation of prodrugs that enhance oral bioavailability. The lead optimization process focused on developing smaller, more lipophilic compounds capable of being absorbed when administered orally. Key steps in the synthesis include:
Ledaborbactam etzadroxil features a cyclic boronate structure, which is critical for its function as a beta-lactamase inhibitor. The molecular formula and specific structural details are essential for understanding its mechanism of action:
The design strategy emphasized maintaining the cyclic boronate scaffold while optimizing the prodrug characteristics for enhanced pharmacokinetics .
Ledaborbactam etzadroxil undergoes several key chemical reactions during its mechanism of action:
The mechanism by which ledaborbactam etzadroxil operates involves several steps:
This dual-action mechanism enhances treatment options for infections caused by resistant Enterobacterales .
Ledaborbactam etzadroxil possesses several notable physical and chemical properties:
These properties are crucial for ensuring that the compound can be effectively utilized in clinical settings against resistant infections .
Ledaborbactam etzadroxil holds significant promise in clinical settings primarily for:
Clinical trials are ongoing to further evaluate its efficacy and safety profile in treating complicated urinary tract infections and other serious bacterial infections .
The discovery of penicillin in the 1920s marked the dawn of the antibiotic era, but the subsequent identification of β-lactamase enzymes in Escherichia coli even before penicillin's clinical deployment foreshadowed a persistent challenge [7]. β-Lactam antibiotics, characterized by their four-membered β-lactam ring, inhibit bacterial cell wall synthesis by covalently binding to penicillin-binding proteins (PBPs), ultimately causing cell lysis [2] [7]. By the 1940s, penicillinase-producing Staphylococcus aureus emerged, demonstrating bacteria's remarkable capacity to develop resistance through enzymatic hydrolysis of the β-lactam ring [7]. This evolutionary arms race accelerated with each new β-lactam class: penicillins (1940s), cephalosporins (1960s), monobactams (1980s), and carbapenems (1980s). Each advancement was met with corresponding β-lactamase evolution, particularly among Enterobacterales [2] [7]. Today, over 850 distinct β-lactamases have been identified, systematically categorized into Ambler classes A-D based on amino acid sequence homology [7]. Class A enzymes (e.g., TEM, SHV) initially threatened penicillins and early cephalosporins, while Class C (AmpC) cephalosporinases and Class D (OXA) carbapenemases expanded their spectra through continuous mutation and gene transfer [2] [7].
The proliferation of extended-spectrum β-lactamases (ESBLs) and carbapenemases represents a critical inflection point in antimicrobial resistance. ESBLs, primarily Class A enzymes (e.g., CTX-M variants), hydrolyze third-generation cephalosporins like ceftazidime and cefotaxime, while remaining susceptible to β-lactamase inhibitors like clavulanate—initially [2] [7]. Alarmingly, carbapenemases (Classes A, B, D) inactivate last-resort carbapenems (e.g., meropenem), with Class B metallo-β-lactamases (MBLs; e.g., NDM, VIM) being particularly problematic due to their zinc-dependent mechanism and resistance to all traditional β-lactamase inhibitors [3] [6] [7]. Global surveillance paints a concerning picture:
Table 1: Prevalence of ESBL and Carbapenemase Production in Recent Clinical Studies
Location | Sample Type | ESBL Prevalence | Carbapenemase Prevalence | Dominant Resistance Genes | Reference |
---|---|---|---|---|---|
Ethiopia (Hospital) | HCW Gown Swabs | 14.5% (17/117) | 10.3% (12/117) | Not specified | [3] |
Benin (Surgical) | Patient Fecal Samples | 38.3% (46/120) | 49.2% (59/120) | blaCTX-M-1 (91.5%), qnrB (70.2%) | [6] |
Ethiopia (Surgical) | Wound Infections | 66.6% (46/69) | 21.7% (15/69) | blaNDM (54.7%) | [8] |
These studies demonstrate not only high carriage rates but also the frequent co-occurrence of ESBL and carbapenemase production, severely limiting treatment options. The 2024 WHO priority pathogen list classifies carbapenem-resistant Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacterales as "critical" threats, underscoring the urgent need for innovative therapeutic strategies [6] [8].
Traditional β-lactamase inhibitors (clavulanate, sulbactam, tazobactam) are serine-reactive compounds that primarily inhibit Class A enzymes but exhibit limited efficacy against Class C (AmpC) and Class D (OXA) β-lactamases and are inactive against metallo-β-lactamases (Class B) [4] [7]. Furthermore, inhibitor-resistant β-lactamase variants (e.g., IRT, complex mutant TEM) have emerged under selective pressure, diminishing the clinical utility of older inhibitor combinations [7]. Boronic acid-based inhibitors represent a mechanistically distinct approach. These compounds mimic the tetrahedral transition state of β-lactam hydrolysis through reversible covalent binding of the boronic acid moiety to the catalytic serine residue in the enzyme's active site [4] [9]. This mechanism enables potent inhibition across Ambler Classes A, C, and D, including challenging enzymes like KPC (Class A carbapenemase) and OXA-48 (Class D carbapenemase) [1] [4] [7]. Ledaborbactam etzadroxil (VNRX-7145) exemplifies this next-generation strategy. Developed as an orally bioavailable etzadroxil prodrug of the active boronic acid inhibitor ledaborbactam (VNRX-5236), it is designed to restore the activity of oral cephalosporins like ceftibuten against multidrug-resistant Enterobacterales expressing ESBLs and serine carbapenemases [1] [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8